molecular formula C8H19AsO2 B13745349 Dibutylarsinic acid CAS No. 2850-61-5

Dibutylarsinic acid

Cat. No.: B13745349
CAS No.: 2850-61-5
M. Wt: 222.16 g/mol
InChI Key: YNNYNTYYNRKDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutylarsinic acid is an organoarsenic compound with the chemical formula C8H19AsO2 It is a derivative of arsenic acid where two of the hydrogen atoms are replaced by butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylarsinic acid can be synthesized through the reaction of arsenic trioxide with butyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:

As2O3+4C4H9OH2C8H19AsO2+3H2O\text{As}_2\text{O}_3 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow 2 \text{C}_8\text{H}_{19}\text{AsO}_2 + 3 \text{H}_2\text{O} As2​O3​+4C4​H9​OH→2C8​H19​AsO2​+3H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to ensure high purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dibutylarsinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic pentoxide derivatives.

    Reduction: Reduction reactions can convert it back to arsenic trioxide or other lower oxidation state arsenic compounds.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different alkyl or aryl groups.

Scientific Research Applications

Dibutylarsinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studies on its toxicity and environmental impact are conducted to understand its effects on living organisms.

    Medicine: Research on its potential therapeutic uses and its role in drug development.

    Industry: It is used in the production of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of dibutylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction can result in toxic effects, making it important to study its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylarsinic acid
  • Monomethylarsonic acid
  • Arsenobetaine
  • Arsenocholine

Uniqueness

Dibutylarsinic acid is unique due to its specific structure with two butyl groups, which influences its chemical properties and reactivity. Compared to other organoarsenic compounds, it may exhibit different levels of toxicity and environmental behavior, making it a compound of interest for various studies.

Conclusion

This compound is a versatile organoarsenic compound with significant applications in scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its safe and effective use. Further research into its properties and behavior will continue to uncover its potential benefits and risks.

Properties

CAS No.

2850-61-5

Molecular Formula

C8H19AsO2

Molecular Weight

222.16 g/mol

IUPAC Name

dibutylarsinic acid

InChI

InChI=1S/C8H19AsO2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11)

InChI Key

YNNYNTYYNRKDCX-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](=O)(CCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.